molecular formula C13H15BrN2O2 B3017331 Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate CAS No. 774225-42-2

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate

Cat. No.: B3017331
CAS No.: 774225-42-2
M. Wt: 311.179
InChI Key: WUAIKQYQAWTADK-UHFFFAOYSA-N
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Description

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate is an organic compound with the molecular formula C13H15BrN2O2. It is a derivative of carbamate, featuring a tert-butyl group, a bromophenyl group, and a cyano group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl cyanide under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Hydrolysis Reactions: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.

    Reduction Reactions: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Hydrolysis Reactions: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium iodide yields the corresponding iodophenyl derivative.

    Reduction Reactions: Reduction of the cyano group yields the corresponding amine.

    Hydrolysis Reactions: Hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-bromophenyl)carbamate
  • Tert-butyl (4-cyanophenyl)carbamate
  • Tert-butyl (4-methylphenyl)carbamate

Uniqueness

Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate is unique due to the presence of both a bromophenyl group and a cyano group. This combination imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(4-bromophenyl)-cyanomethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAIKQYQAWTADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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